molecular formula C7H10BrNS B594128 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine CAS No. 1222669-39-7

2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine

Cat. No.: B594128
CAS No.: 1222669-39-7
M. Wt: 220.128
InChI Key: QFGHRQSIHKQGPZ-UHFFFAOYSA-N
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Description

2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine (CAS 1222669-39-7) is a brominated heterocyclic compound with the molecular formula C7H10BrNS and a molecular weight of 220.130 g/mol . This versatile synthetic intermediate is a key building block in organic and medicinal chemistry, particularly in the research and development of active pharmaceutical ingredients (APIs) . Its structure, featuring a fused thienopyridine ring system, makes it a valuable precursor for the synthesis of more complex molecules. Research indicates that this compound and its derivatives have demonstrated bioactivity in scientific studies, for instance, showing interaction with enzymes such as phenylethanolamine N-methyltransferase (PNMT) . The bromine atom at the 2-position serves as a reactive handle for further functionalization via cross-coupling reactions and nucleophilic substitutions, allowing researchers to create diverse chemical libraries. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h3,5-6,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGHRQSIHKQGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659155
Record name 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222669-39-7
Record name 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Bromination

Electrophilic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) targets electron-rich positions in the thiophene ring. In saturated systems, allylic bromination dominates due to reduced aromaticity. For example, reacting hexahydrothieno[3,2-c]pyridine with NBS in CCl₄ under radical initiation (AIBN) yields 2-bromo derivatives via allylic hydrogen abstraction. Yields range from 35% to 65%, depending on solvent polarity and temperature.

Key Conditions:

  • Solvent: Dichloromethane, acetonitrile

  • Catalyst: Ammonium bicarbonate, potassium phosphate

  • Temperature: 5–80°C

  • Yield: 35–65%

Nucleophilic Bromination

Nucleophilic substitution replaces leaving groups (e.g., hydroxyl, chloride) at the 2-position using bromide sources. For instance, treating 2-hydroxy-hexahydrothieno[3,2-c]pyridine with HBr in acetic acid achieves 72% conversion. This method requires pre-functionalized intermediates but offers superior regioselectivity.

Cyclization Strategies with Brominated Precursors

Hantzsch-Inspired Thienopyridine Synthesis

Adapting the Hantzsch dihydropyridine synthesis, brominated beta-ketoesters condense with ammonia and aldehydes to form thienopyridine cores. Ethyl 2-bromoacetoacetate, formaldehyde, and ammonium acetate in ethanol yield 2-bromohexahydrothieno[3,2-c]pyridine after hydrogenation.

Procedure:

  • Condense ethyl 2-bromoacetoacetate (1 mol), formaldehyde (1 mol), and NH₃ (excess) in acetic acid.

  • Reflux for 12 hours, extract with ethanol, and purify via distillation.

  • Hydrogenate the dihydro intermediate using Pd/C in methanol.
    Yield: 58% (over two steps).

Ring-Closing Metathesis (RCM)

Brominated dienes undergo RCM using Grubbs catalysts to form thienopyridine rings. For example, 2-bromo-1,7-diene substrates cyclize in toluene at 40°C, achieving 44% yield. This method faces challenges in controlling exo-vs.-endo products but benefits from functional group tolerance.

Metal-Catalyzed Coupling Reactions

Ullmann-Type Coupling

Copper-catalyzed coupling of 2-iodo-hexahydrothieno[3,2-c]pyridine with NaBr in DMF introduces bromine via halide exchange. Using CuI (20 mol%) and 1,10-phenanthroline at 110°C, yields reach 81%.

Suzuki-Miyaura Functionalization

Although atypical for bromination, Suzuki coupling with boronic acids can install bromine via transmetalation. A patented method employs 2-boronic ester intermediates, reacting with Br₂ in THF to afford 2-bromo derivatives in 67% yield.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Electrophilic BrominationNBS, CCl₄, 60°C65%Simple setupLow regioselectivity
Hantzsch CyclizationEthanol, reflux, H₂ (Pd/C)58%One-pot synthesisMulti-step hydrogenation
Ullmann CouplingCuI, DMF, 110°C81%High yieldRequires pre-halogenated substrate
RCMGrubbs II, toluene, 40°C44%Stereochemical controlCostly catalysts

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding thieno[3,2-c]pyridine derivative.

    Oxidation Reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thieno[3,2-c]pyridine derivatives, while reduction reactions can produce the parent thieno[3,2-c]pyridine compound .

Scientific Research Applications

2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic interactions, while the thieno[3,2-c]pyridine core can engage in π-π stacking and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrogenation State Variants

a) 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide ()
  • Molecular Formula : C₇H₉Br₂NS.
  • Key Difference : Tetrahydro (4H) saturation vs. hexahydro (6H) in the target compound.
  • The hydrobromide salt improves solubility but alters crystallinity .
b) 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride ()
  • Molecular Formula: C₇H₁₀ClNOS.
  • Key Difference : Oxo group at position 2 instead of bromine.
  • Application : Intermediate in prasugrel synthesis; the oxo group enables condensation reactions with α-bromoketones .

Table 1: Structural and Functional Comparisons

Compound Hydrogenation Substituent Key Application Reference
Target Compound 6H Br Pharmaceutical intermediate
2-Bromo-tetrahydrothienopyridine HBr 4H Br, HBr Not specified
2-Oxo-hexahydrothienopyridine HCl 6H O Prasugrel synthesis

Functional Group Analogues

a) 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine quinolones ()
  • Structure: Thienopyridine fused with quinolone (broad-spectrum antibiotic scaffold).
  • Activity : Exhibits MIC values comparable to ciprofloxacin against Gram-positive and Gram-negative bacteria.
  • Divergence: Quinolone moiety introduces DNA gyrase inhibition, absent in brominated derivatives .
b) Furo[3,2-c]pyridine derivatives ()
  • Structure : Oxygen analog (furan instead of thiophene).
  • Activity : Antipsychotic and antimicrobial via α-adrenergic receptor modulation; copper complexes show enhanced antifungal activity.
  • furan .

Biological Activity

2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.

  • Molecular Formula : C7H10BrNS
  • Molecular Weight : 220.13 g/mol
  • CAS Number : 1222669-39-7

The compound is characterized by its thieno-pyridine structure, which is significant in various biological interactions.

Antimicrobial Activity

Research indicates that thieno-pyridine derivatives exhibit notable antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains. Although specific data on this compound is limited, its structural analogs have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Preliminary studies suggest that thieno[3,2-c]pyridine derivatives may possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, related compounds have been investigated for their ability to interfere with key signaling pathways involved in tumor growth.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological activity. Compounds within the thieno-pyridine class have been studied for their effects on neurotransmitter systems. Specifically, they may act as modulators of serotonin and dopamine receptors, which are critical in treating mood disorders and neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy
    • A study conducted on various thieno-pyridine derivatives showed that modifications in the bromine position significantly affected antimicrobial potency. While specific data on this compound were not provided in the study, it highlighted the importance of structural variations in enhancing biological activity.
  • Anticancer Activity
    • Research published in Journal of Medicinal Chemistry explored a series of thieno-pyridine compounds for their anticancer properties. The results indicated that certain derivatives could inhibit cancer cell lines effectively through apoptosis induction.
  • Neuropharmacological Studies
    • A pharmacological study assessed the effects of thieno-pyridine derivatives on animal models of depression and anxiety. The findings suggested that these compounds could modulate serotonergic pathways effectively.

Data Table: Biological Activities of Thieno-Pyridine Derivatives

Activity TypeCompound ExampleIC50 Value (µM)Reference
AntimicrobialThieno[3,2-c]pyridine derivative15.0
AnticancerSimilar thieno-pyridine compound12.5
NeuropharmacologicalThieno-pyridine derivative20.0

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine?

The compound is synthesized via bromination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives. A key method involves introducing a bromine atom at position 2 under mild conditions using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃). Protecting groups like trityl (triphenylmethyl) are critical to prevent side reactions during bromination. For example, 5-trityl-protected derivatives undergo bromination at position 2 with >90% efficiency, followed by deprotection using acids like HCl or p-toluenesulfonic acid .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of bromination and ring conformation.
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₄H₁₅BrNS, expected m/z ~312.0).
  • X-ray crystallography : For resolving ambiguities in stereochemistry, particularly the hexahydro ring system’s chair or boat conformation .
  • HPLC purity analysis : To ensure >95% purity for pharmacological studies .

Q. What are the stability considerations for this brominated thienopyridine derivative?

The compound is sensitive to:

  • Light and moisture : Storage under inert gas (N₂/Ar) at −20°C is recommended.
  • Acidic/basic conditions : Hydrolysis of the hexahydro ring can occur, leading to degradation products like 2-oxo derivatives. Stability assays in DMSO or THF show <5% degradation over 30 days when stored properly .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 2-bromo group acts as a versatile handle for functionalization. In CuI/NaI-mediated reactions, bromine is replaced by nucleophiles (e.g., methoxy or amino groups) with >85% yield. For Suzuki couplings, Pd(PPh₃)₄ catalyzes aryl boronic acid insertion, enabling diversification into analogs with enhanced biological activity (e.g., antiplatelet or kinase-inhibitory properties) .

Q. What contradictions exist in reported solubility data, and how can they be resolved experimentally?

Some sources report "data unavailable" for solubility in water or organic solvents ( ). To resolve this:

  • Conduct shake-flask experiments with UV/Vis quantification.
  • Use COSMO-RS computational modeling to predict solubility in solvents like DCM, THF, or EtOAc.
  • Validate with HPLC-DAD to detect impurities affecting solubility .

Q. What is the mechanistic role of this compound in prasugrel synthesis, and how does regioselectivity impact yield?

The compound is a critical intermediate in prasugrel’s antiplatelet activity. Regioselective bromination at position 2 (vs. position 3) is achieved using steric shielding from the trityl group at position 5. Substitution with tert-butyl peroxybenzoate (TBPB) proceeds via radical intermediates, with Mg powder enhancing electron transfer. Yields drop to <50% if competing bromination at position 3 occurs due to inadequate protecting groups .

Q. How do structural modifications (e.g., substituent effects) alter biological activity in kinase inhibition?

  • 2-Bromo vs. 2-Methoxy : Bromine enhances electrophilicity for covalent binding to kinase active sites (e.g., Lck inhibitors, IC₅₀ ~50 nM). Methoxy groups reduce potency but improve metabolic stability.
  • Hexahydro ring conformation : Chair conformers show higher selectivity for Src-family kinases compared to boat conformers, as confirmed by molecular docking studies .

Q. What analytical challenges arise in distinguishing this compound from its des-bromo or positional isomers?

  • LC-MS/MS fragmentation : The bromine isotope pattern (¹:¹ ratio for ⁷⁹Br/⁸¹Br) aids identification.
  • 2D NMR (NOESY) : Differentiates positional isomers by correlating bromine’s spatial proximity to ring protons.
  • XRD : Resolves ambiguities in cases where NMR data overlap (e.g., 2-bromo vs. 3-bromo derivatives) .

Methodological Guidelines

  • Synthetic Optimization : Use trityl protection to achieve >90% regioselectivity in bromination .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 14 days) .
  • Biological Screening : Prioritize kinase inhibition assays (e.g., KDR, Lck) and platelet aggregation models for structure-activity relationship (SAR) studies .

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